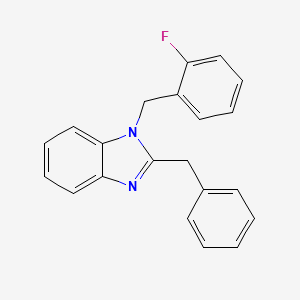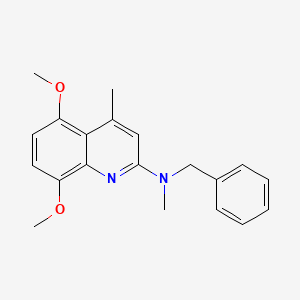
N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide, also known as CD437, is a synthetic retinoid compound that has been extensively studied for its potential therapeutic applications. CD437 has been shown to have anti-tumor properties and has been investigated for its use in cancer treatment.
作用機序
The mechanism of action of N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide is not fully understood, but it is thought to work by activating retinoid receptors, which are involved in regulating cell growth and differentiation. N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide has been shown to induce apoptosis by activating the extrinsic apoptotic pathway and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce cell cycle arrest, and induce apoptosis in cancer cells. N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide has also been shown to inhibit angiogenesis (the formation of new blood vessels) and to have anti-inflammatory properties.
実験室実験の利点と制限
N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It has also been extensively studied, which means that there is a large body of research on its properties and potential therapeutic applications. However, N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide also has some limitations. It is a relatively complex compound, which means that it may be difficult to synthesize for researchers who are not experienced in organic chemistry. Additionally, N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide has not yet been approved for clinical use, which means that its potential therapeutic applications have not yet been fully explored.
将来の方向性
There are several potential future directions for research on N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide. One area of research could be to investigate its potential use in combination with other anti-cancer drugs. Another area of research could be to investigate its potential use in the treatment of other diseases, such as inflammatory diseases or autoimmune diseases. Additionally, further research could be done to better understand the mechanism of action of N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide and to identify other compounds that have similar properties.
合成法
N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide can be synthesized using a multi-step process starting with 2,5-dimethylphenylacetonitrile and 3-chlorobenzyl chloride. The final step involves the addition of methanesulfonyl chloride to the intermediate product to yield N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide.
科学的研究の応用
N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide has been extensively studied for its anti-tumor properties. It has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to their death. N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide has been tested in various cancer cell lines and has been found to be effective against a wide range of cancers, including leukemia, breast cancer, and lung cancer.
特性
IUPAC Name |
N-[(3-chlorophenyl)methyl]-N-(2,5-dimethylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-12-7-8-13(2)16(9-12)18(21(3,19)20)11-14-5-4-6-15(17)10-14/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHDFGOWNLHAKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CC2=CC(=CC=C2)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorobenzyl)-N-(2,5-dimethylphenyl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-methylbutanamide](/img/structure/B5713179.png)
![N-(4-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5713189.png)



![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide](/img/structure/B5713218.png)


![2-methyl-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]-3-furamide](/img/structure/B5713233.png)


![N-(3-acetylphenyl)-N'-[4-(difluoromethoxy)-2-methylphenyl]urea](/img/structure/B5713276.png)
![ethyl 4-[(N-benzoylglycyl)amino]benzoate](/img/structure/B5713283.png)
![5-(4-methoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5713293.png)